3-Methyl-1,2-butanediol, (2R)-
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Overview
Description
3-Methyl-1,2-butanediol, (2R)-: is a chiral diol with the molecular formula C5H12O2. This compound is one of the stereoisomers of 3-methyl-1,2-butanediol and is characterized by its specific spatial arrangement, which can significantly influence its chemical properties and applications. It is used in various industrial and scientific applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-methyl-1,2-butanediol involves the Prins condensation-hydrolysis reaction . This reaction typically uses isobutene and formaldehyde as starting materials. The reaction is catalyzed by a Lewis acid catalyst, such as cerium oxide (CeO2), which exhibits significant catalytic activity. The reaction conditions often include a temperature of around 150°C and a reaction time of approximately 4 hours .
Industrial Production Methods
In industrial settings, the production of 3-methyl-1,2-butanediol can be scaled up using similar Prins condensation-hydrolysis reactions. The choice of catalyst and optimization of reaction conditions are crucial for achieving high yields and selectivity. The use of bio-refineries to source isobutene and formaldehyde can also make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler alcohols.
Substitution: Produces halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-Methyl-1,2-butanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methyl-1,2-butanediol involves its interaction with various molecular targets and pathways. For instance, in microbial systems, it can be produced through the action of butanediol dehydrogenase enzymes, which convert acetoin to 2,3-butanediol. This process involves key enzymes such as α-acetolactate synthase, α-acetolactate decarboxylase, and butanediol dehydrogenase .
Comparison with Similar Compounds
3-Methyl-1,2-butanediol can be compared with other butanediol isomers:
- 1,2-Butanediol
- 1,3-Butanediol
- 1,4-Butanediol
- 2,3-Butanediol
Each of these isomers has distinct chemical properties and applications. For example, 2,3-butanediol is known for its use in the production of biofuels and as a platform chemical in various industrial processes .
Conclusion
3-Methyl-1,2-butanediol, (2R)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and makes it a valuable building block in synthetic chemistry. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in scientific and industrial fields.
Properties
CAS No. |
31612-62-1 |
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Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(2R)-3-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3/t5-/m0/s1 |
InChI Key |
HJJZIMFAIMUSBW-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@H](CO)O |
Canonical SMILES |
CC(C)C(CO)O |
Origin of Product |
United States |
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